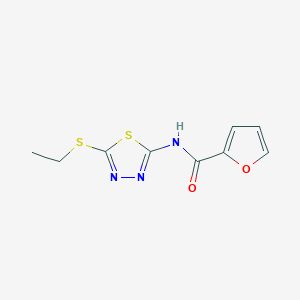

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S2/c1-2-15-9-12-11-8(16-9)10-7(13)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCCRSLOGNGKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the reaction of 5-ethylsulfanyl-1,3,4-thiadiazole with furan-2-carboxylic acid or its derivatives. One common method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond under mild conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Lewis acids such as aluminum chloride can facilitate electrophilic substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has the molecular formula and a molecular weight of approximately 255.31 g/mol. The compound features a furan ring connected to a thiadiazole moiety through an amide bond, which is crucial for its biological activity and chemical reactivity.

Chemistry

In the field of synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows researchers to explore new chemical reactivities and develop novel synthetic methodologies.

Biology

Anticancer Activity : This compound has shown considerable promise as an anticancer agent. Studies indicate that derivatives containing the thiadiazole moiety can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cells. The mechanism often involves the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which is essential for tumor angiogenesis.

Antimicrobial Properties : this compound also exhibits significant antimicrobial activity against various bacterial and fungal strains. This makes it a candidate for further development as an antimicrobial agent in clinical settings .

Medicinal Applications

The medicinal applications of this compound are primarily focused on its potential as an anticancer and antimicrobial agent. Its ability to disrupt DNA replication processes allows it to inhibit both bacterial and cancer cell replication effectively .

Industrial Applications

In the industrial sector, this compound is utilized in developing new materials with enhanced properties such as conductivity and stability. Its unique chemical structure can be leveraged to create innovative materials suitable for various applications in electronics and pharmaceuticals.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of VEGFR-2 in cancer cell lines (MCF-7, HCT-116, PC-3) |

| Study 2 | Antimicrobial Properties | Showed effectiveness against multiple bacterial strains |

| Study 3 | Synthetic Chemistry | Utilized as a building block in complex molecule synthesis |

Mechanism of Action

The mechanism of action of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring can form strong interactions with biological macromolecules, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Observations:

- Alkylsulfanyl Groups: The ethylsulfanyl group (-SC₂H₅) in the target compound offers moderate lipophilicity compared to methylsulfanyl (-SCH₃, ) and butan-2-ylsulfanyl (-SC₃H₇, ).

- Aryl Substituents : Compound 83c (), with a para-nitro group, demonstrates potent anti-TB activity (MIC = 9.87 μM), suggesting electron-withdrawing groups enhance interactions with mycobacterial targets.

- VEGFR-2 Inhibition: Derivatives 92 and 93 () exhibit nanomolar IC₅₀ values, highlighting the furan-2-carboxamide scaffold’s versatility in kinase inhibition.

Functional Group Modifications on the Furan Ring

Additional substituents on the furan ring can drastically alter bioactivity:

- Sulfamoyl Modifications : Compounds like N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide () introduce sulfamoyl groups (-SO₂NH-) to the furan ring, enabling hydrogen bonding with targets like kinases or receptors.

- Hydrophobic Domains : Benzothiazole-linked analogs () show enhanced anticonvulsant activity, suggesting that bulky hydrophobic groups improve CNS penetration.

Research Findings

Anti-Mycobacterial Activity

Compound 83c () outperforms isoniazid (>200 μM) against MDR-TB, indicating that electron-withdrawing aryl groups on the thiadiazole core are critical for anti-TB efficacy. The ethylsulfanyl group in the target compound may lack sufficient electron-withdrawing capacity for similar activity but could optimize pharmacokinetics.

Anticancer Potential

Derivatives 92 and 93 () demonstrate potent VEGFR-2 inhibition, likely due to the planar furan-thiadiazole system fitting into the kinase ATP-binding pocket. The ethylsulfanyl group’s moderate size may balance steric hindrance and hydrophobic interactions in similar targets.

Biological Activity

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure features a furan ring and a thiadiazole moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 233.31 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | Not specified |

Antimicrobial Activity

1,3,4-thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with this scaffold exhibit significant antifungal and antibacterial activities. For instance, derivatives similar to this compound have shown effectiveness against various pathogens.

Case Study: Antifungal Activity

A study demonstrated that certain thiadiazole derivatives exhibited potent antifungal activity against Phytophthora infestans, with effective concentration (EC50) values lower than those of standard antifungal agents like Dimethomorph .

Table 2: Antifungal Activity of Thiadiazole Derivatives

| Compound Name | EC50 (μg/ml) | Standard (Dimethomorph) |

|---|---|---|

| This compound | Not specified | 5.52 |

| Compound 4i | 3.43 | 5.52 |

Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer properties. The unique structural features of these compounds allow them to interact with various molecular targets involved in cancer progression.

Research Findings

Studies have indicated that certain thiadiazole derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds containing the thiadiazole ring have shown promising results in inhibiting cell proliferation in breast and colon cancer models .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, thiadiazole derivatives are known for their anti-inflammatory effects. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors responsible for inflammation and cell growth regulation .

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Thiadiazole Ring : Reaction of thiosemicarbazide with carbon disulfide.

- Alkylation : Introduction of the ethylsulfanyl group via alkylation.

- Coupling Reaction : Formation of the final amide through coupling with furan-2-carboxylic acid.

Table 3: Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Thiadiazole Formation | Condensation | Thiosemicarbazide + Carbon Disulfide |

| Ethylsulfanyl Introduction | Alkylation | Ethyl Bromide |

| Final Coupling | Amide Formation | Furan-2-carboxylic acid |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves two main steps:

- Thiadiazole Ring Formation : React thiosemicarbazide derivatives with carbon disulfide under basic conditions (e.g., KOH) to form the 1,3,4-thiadiazole core. Cyclization is achieved via reflux in ethanol or DMF .

- Functionalization : Introduce the ethylsulfanyl group via nucleophilic substitution or alkylation. For example, treat 5-mercapto-1,3,4-thiadiazole with ethyl iodide in the presence of a base (e.g., triethylamine) .

- Optimization : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios are critical for yield and purity. TLC and HPLC monitor intermediates .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

- Methodological Answer : Use a combination of:

- Spectroscopy :

- FT-IR to identify functional groups (e.g., C=O at ~1650 cm⁻¹, S–C–N vibrations in thiadiazole at ~680 cm⁻¹) .

- NMR (¹H and ¹³C) to confirm substituent positions (e.g., furan protons at δ 6.5–7.5 ppm, thiadiazole carbons at δ 150–160 ppm) .

- Mass Spectrometry (MS) for molecular ion verification (e.g., [M+H]⁺ peaks).

- X-ray Crystallography (if crystalline) using SHELXL for precise bond-length and angle determination .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer :

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (chloroform) using UV-Vis spectroscopy. Ethylsulfanyl groups enhance lipophilicity, favoring organic solvents .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Thiadiazole rings are prone to hydrolysis under acidic/alkaline conditions .

Advanced Research Questions

Q. How does the ethylsulfanyl-thiadiazole moiety influence the compound's bioactivity, particularly in anticancer applications?

- Methodological Answer :

- Mechanistic Studies : The thiadiazole core intercalates with DNA or inhibits tyrosine kinases (e.g., VEGFR-2). Ethylsulfanyl enhances membrane permeability and target binding .

- In Vitro Assays : Use MTT or Sulforhodamine B assays on cancer cell lines (e.g., MCF-7, HepG2). Compare IC₅₀ values with controls (e.g., doxorubicin) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace ethylsulfanyl with methyl or phenyl) to assess potency changes .

Q. What computational strategies are employed to predict binding modes and pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., VEGFR-2 active site). Validate with MD simulations .

- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration. High logP (>3) may indicate hepatotoxicity risks .

Q. How can conflicting cytotoxicity data across studies be resolved?

- Methodological Answer :

- Data Reconciliation : Compare experimental variables:

- Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. A549) .

- Compound Purity : Verify via HPLC (>95%) and elemental analysis .

- Assay Conditions : Standardize incubation time (48–72 hrs) and serum content (e.g., 10% FBS) .

- Meta-Analysis : Use software like RevMan to aggregate data and identify outliers .

Q. What strategies are effective for derivatizing this compound to enhance selectivity or reduce toxicity?

- Methodological Answer :

- Functional Group Addition : Introduce electron-withdrawing groups (e.g., nitro) to thiadiazole to boost electrophilicity and target binding .

- Prodrug Design : Link furan-carboxamide to hydrolyzable esters for controlled release .

- Toxicity Screening : Use zebrafish models or hepatic microsomes to assess metabolic stability and off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.